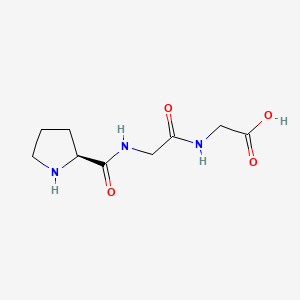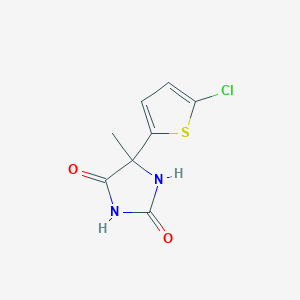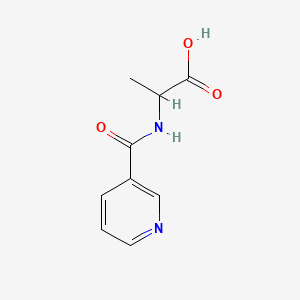![molecular formula C7H6ClN3 B1347189 5-Chloro-3-méthyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 66999-59-5](/img/structure/B1347189.png)
5-Chloro-3-méthyl-[1,2,4]triazolo[4,3-a]pyridine
Vue d'ensemble
Description
5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 289813. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potentiels pharmacologiques
Les composés triazoliques, y compris le « 5-Chloro-3-méthyl-[1,2,4]triazolo[4,3-a]pyridine », sont connus pour leurs activités biologiques polyvalentes . Ils sont capables de se lier dans le système biologique à une variété d'enzymes et de récepteurs . Le noyau triazole est présent comme un composant structurel central dans un certain nombre de classes de médicaments, tels que les antibactériens, les antifongiques, les anticancéreux, les antioxydants, les antiviraux, les anti-inflammatoires, les analgésiques, les antiépileptiques, les antihypertenseurs, les antidépresseurs, les antidiabétiques, les anxiolytiques et les antituberculeux .
Applications antifongiques
Les médicaments contenant du triazole, comme le fluconazole et le voriconazole, sont couramment utilisés comme agents antifongiques . La présence du noyau triazole dans ces médicaments suggère que « this compound » pourrait également avoir des applications antifongiques potentielles.
Applications antibactériennes
Les dérivés du triazole ont été utilisés dans le développement de nouvelles classes d'agents antibactériens pour lutter contre les agents pathogènes multirésistants . Les activités antibactériennes des dérivés de la triazolopyrazine ont été testées à l'aide de la méthode de dilution en microbroth .
Applications anticancéreuses
Le noyau triazole est présent dans un certain nombre de médicaments anticancéreux . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le développement de nouvelles thérapies anticancéreuses.
Applications antioxydantes
Il a été constaté que les dérivés du triazole possèdent des propriétés antioxydantes . Ils peuvent réduire ou éliminer les radicaux libres, protégeant ainsi les cellules des lésions oxydatives .
Applications antivirales
Le noyau triazole est présent dans un certain nombre de médicaments antiviraux . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le développement de nouvelles thérapies antivirales.
Mécanisme D'action
Target of Action
Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known to bind readily in biological systems due to their structural similarities to nucleic bases .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, indicating that they may affect multiple pathways .
Result of Action
Some triazole compounds have shown antifungal and anticancer activities .
Action Environment
The biological activity of triazole compounds can be influenced by the presence of different pharmacophores in their structure .
Analyse Biochimique
Biochemical Properties
5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It has been shown to inhibit microtubulin polymerization, which is essential for cell division . This compound also interacts with cyclin-dependent kinases (CDKs), particularly CDK2, inhibiting its activity and thereby affecting cell cycle progression . Additionally, 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine exhibits binding affinity towards various receptors, enhancing its potential as a therapeutic agent .
Cellular Effects
The effects of 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine on cellular processes are profound. It has demonstrated antiproliferative activity against several cancer cell lines, including HeLa, A549, MCF-7, and HCT116 . This compound influences cell signaling pathways by inhibiting the phosphorylation of key proteins involved in the ERK signaling pathway . Furthermore, it affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDK2, inhibiting their activity . This binding interaction prevents the phosphorylation of downstream targets, thereby halting cell cycle progression. Additionally, the compound disrupts microtubule dynamics by binding to tubulin, inhibiting its polymerization and leading to cell cycle arrest . These molecular interactions highlight the compound’s potential as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings underscore the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without noticeable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that are excreted via the renal route . These metabolic processes are crucial for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound’s ability to accumulate in specific tissues enhances its therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is critical for its activity. It predominantly localizes to the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, the compound can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . These localization patterns are essential for the compound’s multifaceted biological activities.
Propriétés
IUPAC Name |
5-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-9-10-7-4-2-3-6(8)11(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUJRLNOQMUXKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50314922 | |
| Record name | 5-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66999-59-5 | |
| Record name | 66999-59-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(4-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1347120.png)





